NADA-green

Fluorescent D-Amino Acids Peptidoglycan Labeling Photostability

NADA-green is a green-emitting FDAA (λex/em ~450/555 nm) that covalently incorporates into growing bacterial peptidoglycan. Unlike HADA (low brightness) or FDL/TDL (Gram-negative limitation), NADA-green labels diverse species including E. coli. Its minimal transcriptome impact (Pearson's r=0.95 at 10 µM) ensures compatibility with RNA-seq workflows. Cost-effective for pilot studies, training, and multi-color 'virtual time-lapse' experiments with HADA (blue) and TDL (red). Ideal for flow cytometry-based antibiotic screening.

Molecular Formula C9H10ClN5O5
Molecular Weight 303.66 g/mol
Cat. No. B609400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNADA-green
SynonymsNADA-green;  NADA green;  NADAgreen
Molecular FormulaC9H10ClN5O5
Molecular Weight303.66 g/mol
Structural Identifiers
InChIInChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H/t4-;/m1./s1
InChIKeyNKFVSANWNYYLLB-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NADA-green (NADA Hydrochloride, CAS 2253733-11-6): A Fluorescent D-Amino Acid Probe for Live-Cell Bacterial Peptidoglycan Imaging


NADA-green (also referred to as NADA hydrochloride, CAS 2253733-11-6) is a fluorescent D-amino acid (FDAA) probe that covalently incorporates into the peptidoglycan (PG) of growing bacterial cell walls at sites of active synthesis [1]. Its fluorophore is based on the 7-nitrobenzofurazan (NBD) moiety, which provides green emission (λex/em ~450/555 nm) . As a member of the FDAA family—which also includes HADA (blue), FDL (green), TDL (red), and others—NADA-green enables specific, covalent labeling of PG in live bacteria with minimal perturbation to growth [2].

NADA-green: Why Not All Fluorescent D-Amino Acids are Functionally Equivalent for Bacterial Cell Wall Research


Fluorescent D-amino acids (FDAAs) are not interchangeable. Critical differences in fluorophore structure, spectral properties, photostability, and the efficiency of metabolic incorporation into peptidoglycan—especially across Gram-negative and Gram-positive species—mean that substituting one FDAA for another can lead to failed experiments or misinterpreted data [1]. For example, HADA is known for broad-spectrum incorporation but suffers from low brightness [2]. Conversely, FDL and TDL are brighter and more photostable but exhibit limited incorporation into the cell walls of Gram-negative bacteria [2]. NADA-green occupies a specific niche: it is a cost-effective green-emitting probe with a distinct spectral profile, but its utility is defined by a specific trade-off in photostability relative to alternatives, making it suitable only for applications where its particular characteristics are an advantage [3].

NADA-green Quantitative Evidence: Comparative Performance Against Leading Fluorescent D-Amino Acid Probes


Photostability Trade-Off: NADA-green vs. HADA in Live-Cell Imaging

NADA-green (NADA) exhibits lower photostability compared to HADA, the most widely used FDAA. This characteristic is a key limitation for time-lapse microscopy or other applications requiring prolonged illumination [1].

Fluorescent D-Amino Acids Peptidoglycan Labeling Photostability

Transcriptomic Perturbation: Minimal Impact of NADA-green Compared to Other FDAAs

In E. coli, treatment with 10 µM NADA-green resulted in minimal transcriptomic perturbation, with a Pearson correlation coefficient (r) of 0.95 compared to a DMSO control, indicating high consistency in global gene expression profiles [1].

Transcriptomics Bacterial Gene Expression FDAA Toxicity

Cost-Effective Green Channel Probe: Synthesis Efficiency and Comparative Cost

NADA-green is highlighted for its inexpensive synthesis relative to other green-emitting or red-emitting FDAAs, making it a cost-effective choice for experiments requiring a green fluorescent channel [1].

FDAA Synthesis Cost-Effectiveness Multi-Color Labeling

Optimal Use Cases for NADA-green: Leveraging Its Unique Profile in Bacterial Cell Wall Research


Short-Term Live-Cell Imaging of Peptidoglycan Synthesis in Gram-Negative Bacteria

NADA-green is suitable for short-duration, live-cell fluorescence microscopy experiments where its lower photostability is not a limiting factor [1]. Its ability to label diverse species, including Gram-negative bacteria (e.g., E. coli), makes it a practical choice for pilot studies, training, or experiments where multiple strains are being screened [2].

Cost-Sensitive Multi-Color FDAA Labeling for Virtual Time-Lapse Microscopy

When combined with other FDAAs like HADA (blue) or TDL (red) in 'virtual time-lapse' experiments, NADA-green provides a cost-effective green channel option [1]. Its spectral separation (λem ~555 nm) from HADA (~450 nm) and TDL (~580 nm) enables clear multiplexing to visualize sequential PG synthesis [2]. This approach is ideal for labs with limited budgets requiring a green-emitting FDAA for multi-color assays [3].

Transcriptome-Preserving Labeling for Downstream Gene Expression Studies

Given its minimal impact on the E. coli transcriptome (Pearson's r = 0.95 at 10 µM) [1], NADA-green can be confidently used in experiments where labeled cells will subsequently undergo RNA-seq or other gene expression analyses. This ensures that the observed biological effects are due to the experimental treatment, not the labeling probe itself.

Antibiotic Mode-of-Action and Cell Wall Inhibition Assays

NADA-green has been used in flow cytometry-based assays to quantify the effects of antibiotics on PG synthesis in Mycobacterium smegmatis [1]. The probe's sensitivity to changes in PG precursor incorporation allows for dose-response analyses of cell wall-targeting drugs, providing a quantitative readout for high-throughput screening of antimicrobial compounds [2].

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